Cas no 24157-81-1 (2,6-Diisopropylnaphthalene)

2,6-Diisopropylnaphthalene 化学的及び物理的性質
名前と識別子
-
- 2,6-Diisopropylnaphthalene
- 2,6-di(propan-2-yl)naphthalene
- 2,6-Diisopropylnaphthalene Solution
- 2,5-DIHYDRO-5-OXO-1-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID (2-CHLOROPHENYL)AMIDE
- 2,6-Bis(1-methylethyl)naphthalene
- 2,6-diisopropyl-naphthalene
- 2,6-Diisopropyl-naphthalin
- 2,6-diisopropylnapthalene
- 2,6-diisopropylonaphthalene
- 2,6-diisopropypnaphthalene
- 2,6-DIPN
- EINECS 246-045-1
- Naphthalene,2,6-bis(1-methylethyl)
- Naphthalene,2,6-diisopropyl
- Naphthalene, 2,6-bis(1-methylethyl)-
- 2,6-Di-iso-propylnaphthalene
- Naphthalene, 2,6-diisopropyl-
- EPA Pesticide Chemical Code 055803
- 1X71YEU9QB
- GWLLTEXUIOFAFE-UHFFFAOYSA-N
- 2,6-Bis(1-Methylethyl)-Naphthalen
- 2,6-Bis(1-methylethyl)-naphthalene
- NSC166467
- Naphthalene,6-diisopropyl-
- 2,6-diisopropyl naphthalene
- 2
- AKOS015838375
- FT-0675955
- Naphthalene,6-bis(1-methylethyl)-
- CAS-24157-81-1
- W-107347
- CHEBI:145669
- Amplify
- UNII-1X71YEU9QB
- D1598
- 24157-81-1
- A878004
- NSC-166467
- CS-W014993
- 2,6-Diisopropylnaphthalene, AldrichCPR
- DIISOPROPYLNAPHTHALENE, 2,6-
- NSC 166467
- Tox21_301083
- NCGC00254984-01
- DTXSID7035272
- NCGC00163959-01
- Q424809
- DTXCID5015272
- AS-40344
- NCGC00163959-02
- NS00010761
- MFCD00021648
- CHEMBL3182870
- 2,6-disopropylnaphtalene
-
- MDL: MFCD00021648
- インチ: 1S/C16H20/c1-11(2)13-5-7-16-10-14(12(3)4)6-8-15(16)9-13/h5-12H,1-4H3
- InChIKey: GWLLTEXUIOFAFE-UHFFFAOYSA-N
- ほほえんだ: C([H])(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C2C([H])=C(C([H])=C([H])C=2C=1[H])C([H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 212.15700
- どういたいしつりょう: 212.156501
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 5.8
じっけんとくせい
- 色と性状: 残骸
- 密度みつど: 0.9560 (estimate)
- ゆうかいてん: 69.0 to 71.0 deg-C
- ふってん: 279.3 °C
- フラッシュポイント: 140 °C
- 屈折率: 1.5774 (estimate)
- PSA: 0.00000
- LogP: 5.08660
- ようかいせい: 未確定
2,6-Diisopropylnaphthalene セキュリティ情報
2,6-Diisopropylnaphthalene 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
2,6-Diisopropylnaphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D459365-50g |
2,6-Diisopropylnaphthalene |
24157-81-1 | 50g |
$ 489.00 | 2023-09-07 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D858681-25g |
2,6-Diisopropylnaphthalene |
24157-81-1 | ≥98% | 25g |
86.00 | 2021-05-17 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS003812-250MG |
2,6-Diisopropylnaphthalene |
24157-81-1 | 250mg |
¥855.75 | 2023-11-10 | ||
A2B Chem LLC | AB54229-1g |
2,6-Diisopropylnaphthalene |
24157-81-1 | 98% | 1g |
$12.00 | 2024-04-20 | |
A2B Chem LLC | AB54229-100g |
2,6-Diisopropylnaphthalene |
24157-81-1 | 98% | 100g |
$103.00 | 2024-04-20 | |
A2B Chem LLC | AB54229-5g |
2,6-Diisopropylnaphthalene |
24157-81-1 | 98% | 5g |
$17.00 | 2024-04-20 | |
Aaron | AR003BUP-10g |
2,6-Diisopropylnaphthalene |
24157-81-1 | 98% | 10g |
$330.00 | 2025-01-22 | |
eNovation Chemicals LLC | Y1007744-1kg |
2,6-DIISOPROPYLNAPHTHALENE |
24157-81-1 | 95% | 1kg |
$580 | 2025-02-22 | |
eNovation Chemicals LLC | K42978-10g |
2,6-DIISOPROPYLNAPHTHALENE |
24157-81-1 | 97% | 10g |
$130 | 2025-02-19 | |
Aaron | AR003BUP-5g |
2,6-Diisopropylnaphthalene |
24157-81-1 | 98% | 5g |
$189.00 | 2025-01-22 |
2,6-Diisopropylnaphthalene 関連文献
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Lizhao Zhu,Rei Kinjo Chem. Soc. Rev. 2023 52 5563
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L. Dsikowitzky,O. Botalova,N. A. al Sandouk-Lincke,J. Schwarzbauer Environ. Sci.: Processes Impacts 2014 16 1779
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Masaaki Ohba,Ko Yoneda,Susumu Kitagawa CrystEngComm 2010 12 159
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Shintaro Takahashi,Akihiko Ishii,Norio Nakata Chem. Commun. 2021 57 6728
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5. tert-Butylation of naphthalene by tertiary butanol over HY zeolite and cerium-modified HY catalystsZhihua Huang,Jie Zhang,Peidong Li,Lanjian Xu,Xiaomin Zhang,Yangyang Yuan,Lei Xu Catal. Sci. Technol. 2017 7 4700
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6. Isopropylation of naphthalene by isopropanol over conventional and Zn- and Fe-modified USY zeolitesMarimuthu Banu,Young Hye Lee,Ganesan Magesh,Jae Sung Lee Catal. Sci. Technol. 2014 4 120
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7. Shape-selective synthesis of 2,6-diisopropylnaphthalene over H-mordenite catalystAtsuhiko Katayama,Makoto Toba,Genki Takeuchi,Fujio Mizukami,Shu-ichi Niwa,Shuichi Mitamura J. Chem. Soc. Chem. Commun. 1991 39
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X. S. Zhao,G. Q. Lu,C. Song new catalyst system for the isopropylation of naphthalene. X. S. Zhao G. Q. Lu C. Song Chem. Commun. 2001 2306
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Masaaki Ohba,Ko Yoneda,Susumu Kitagawa CrystEngComm 2010 12 159
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Lysann Ka?ner,Thomas Ebert,Patricia Godermajer,Volodymyr Dzhagan,Dietrich R. T. Zahn,Frank Simon,Doreen Dentel,Christoph Tegenkamp,Stefan Spange,Michael Mehring Mater. Adv. 2022 3 3925
2,6-Diisopropylnaphthaleneに関する追加情報
Professional Introduction to 2,6-Diisopropylnaphthalene (CAS No. 24157-81-1)
2,6-Diisopropylnaphthalene, identified by the Chemical Abstracts Service Number (CAS No.) 24157-81-1, is a significant organic compound that has garnered considerable attention in the field of chemical and pharmaceutical research. This naphthalene derivative, characterized by the presence of two isopropyl substituents at the 2- and 6-positions of the naphthalene core, exhibits unique structural and electronic properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in material science and medicinal chemistry.
The molecular structure of 2,6-Diisopropylnaphthalene consists of a fused bicyclic aromatic system, with the isopropyl groups contributing to its steric and electronic environment. This arrangement imparts distinct reactivity patterns, making it a versatile building block for more complex molecular architectures. The compound's symmetry and electronic distribution have been extensively studied due to their implications in photochemical processes and as precursors for functional materials.
In recent years, advancements in computational chemistry and spectroscopic techniques have enabled a deeper understanding of the properties of 2,6-Diisopropylnaphthalene. Research has highlighted its potential as a ligand in coordination chemistry, where it can form stable complexes with transition metals. These complexes exhibit interesting catalytic properties, particularly in cross-coupling reactions that are pivotal in pharmaceutical synthesis. The isopropyl groups not only influence the steric environment but also modulate the electronic properties of the metal center, enhancing catalytic efficiency.
Moreover, the application of 2,6-Diisopropylnaphthalene in organic light-emitting diodes (OLEDs) has been a subject of intense investigation. Its rigid aromatic backbone and electron-donating isopropyl groups make it an excellent candidate for host materials in OLED devices. Studies have demonstrated that derivatives of this compound can significantly improve the performance of OLEDs by enhancing charge transport and suppressing exciton quenching. The optimization of these materials for display technologies represents a cutting-edge area where 2,6-Diisopropylnaphthalene plays a crucial role.
The pharmaceutical industry has also explored 2,6-Diisopropylnaphthalene as a scaffold for drug development. Its structural motif is reminiscent of several bioactive molecules, suggesting potential therapeutic applications. For instance, researchers have investigated its derivatives as intermediates for antiviral and anti-inflammatory agents. The ability to modify the isopropyl substituents allows for fine-tuning of pharmacokinetic properties, making this compound a promising candidate for further medicinal chemistry exploration.
From a synthetic perspective, 2,6-Diisopropylnaphthalene serves as an important precursor in the preparation of more complex heterocyclic compounds. Its reactivity towards various functional groups makes it a valuable asset in multi-step synthetic routes. Recent methodologies have leveraged its unique reactivity to develop novel synthetic pathways that are more efficient and sustainable. These advancements underscore the importance of 2,6-Diisopropylnaphthalene in modern synthetic organic chemistry.
The environmental impact of using 2,6-Diisopropylnaphthalene has also been a focus of research. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Additionally, studies on its biodegradability have provided insights into its environmental footprint. These considerations are crucial as industries strive to adopt more sustainable practices while maintaining high standards of chemical synthesis.
In conclusion, 2,6-Diisopropylnaphthalene (CAS No. 24157-81-1) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool in synthetic chemistry, material science, and pharmaceutical research. As ongoing research continues to uncover new applications and optimize synthetic methodologies, the significance of this compound is expected to grow further.
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